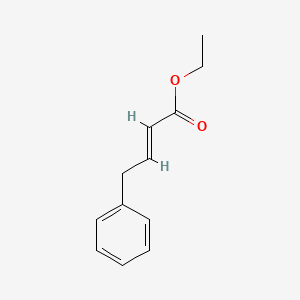![molecular formula C33H54O2 B1171653 1-(4-Isopropyl-1-methyl-4-pentenyl)-3a,6,6,12a-tetramethyltetradecahyd ro-1H-cyclopenta[a]cyclopropa CAS No. 1259-94-5](/img/structure/B1171653.png)
1-(4-Isopropyl-1-methyl-4-pentenyl)-3a,6,6,12a-tetramethyltetradecahyd ro-1H-cyclopenta[a]cyclopropa
Overview
Description
Synthesis Analysis
The synthesis of complex molecules often involves strategic formation of cyclopropane rings due to their strain and reactivity. Techniques such as the photochemical and thermal isomerizations have been applied to similar structures, highlighting methods that could potentially be adapted for the synthesis of our compound of interest. These methods demonstrate the versatility of cyclopropane and cyclopentene derivatives in organic synthesis, providing a foundation for developing specific synthetic routes for related compounds (Schaffner, 1976).
Molecular Structure Analysis
The molecular structure of cyclopropane-containing compounds is characterized by significant strain due to the angle compression from the ideal tetrahedral angle, affecting their reactivity and physical properties. Studies on the molecular and crystalline structures of cyclopropane derivatives reveal insights into the stereochemistry and conformational preferences of these molecules, which are crucial for understanding their chemical behavior and designing further chemical transformations (Kazakova, É. F. Khusnutdiniva, & K. Y. Suponitskii, 2011).
Chemical Reactions and Properties
Cyclopropane rings are known for their participation in a variety of chemical reactions, including ring-opening, cycloadditions, and rearrangements due to their strained nature. For example, the cyclopropanation of alkenes and the subsequent transformations of cyclopropane-containing intermediates are fundamental reactions that illustrate the reactivity of these rings. These reactions are not only crucial for the synthesis of complex molecules but also for understanding the chemical behavior of cyclopropane derivatives (Satyanarayana et al., 1996).
Scientific Research Applications
Polymer Applications
Isotactic poly(4-methyl-1-pentene) (P4M1P), which is structurally related to the compound , is extensively utilized in medical products and industrial applications. Its transformation into micro- or nanofibers via electrostatic polymer processing expands its utility in various medical applications. Different solvent systems have been explored to optimize the fiber morphology and properties (Lee et al., 2006).
Material Science
Poly-4-methyl-1-pentene has significant potential in energy storage applications, particularly in electrical capacitors. It demonstrates properties akin to biaxially oriented polypropylene, a widely used dielectric material. Research indicates that poly-4-methyl-1-pentene, when properly selected and processed, can significantly enhance capacitor performance (Ghule et al., 2021).
Chemical Reactions and Synthesis
A variety of studies have explored the chemical reactions involving similar compounds. For instance, the oxidation of isopropylcyclopropane by chromyl chloride yields various organic products, including ring-opened products, illustrating a hydrogen atom abstraction mechanism (Wang & Mayer, 1997). Similarly, studies on the synthesis and ring-opening reactions of 2-silabicyclo[2.1.0]pentane reveal the formation of various compounds, including 1-sila-4-cyclopentene-2-carboxylate (Maas et al., 2004).
Industrial and Chemical Processing
The compound's analogs have been investigated in industrial and chemical processing contexts. The hydrogenation of isopropenylcyclopropane, for example, leads to a mixture of isopropylcyclopropane and 2-methylpentane, demonstrating the potential for chemical transformation in industrial processes (Kazansky et al., 1956).
properties
IUPAC Name |
[(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H54O2/c1-21(2)22(3)10-11-23(4)25-14-16-31(9)27-13-12-26-29(6,7)28(35-24(5)34)15-17-32(26)20-33(27,32)19-18-30(25,31)8/h21,23,25-28H,3,10-20H2,1-2,4-9H3/t23-,25-,26+,27+,28+,30-,31+,32-,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIMYSSYXBYIBJ-LLSUAUSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H54O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(3,5-dimethoxyphenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)